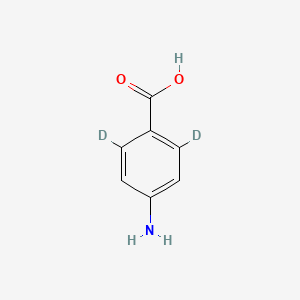

4-Aminobenzoic-2,6-D2 acid

Description

Foundational Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Sciences

Deuterium (D), a stable isotope of hydrogen, possesses a neutron in addition to the single proton of protium (B1232500) (H). This seemingly minor difference in mass imparts unique physicochemical properties to deuterated compounds without significantly altering their chemical structure or reactivity in most cases. clearsynth.com This principle is the bedrock of deuterium labeling, a technique with profound implications across various scientific disciplines.

One of the most significant applications of deuterium labeling lies in its ability to elucidate metabolic pathways and reaction mechanisms. symeres.comclearsynth.com By replacing hydrogen with deuterium at specific molecular positions, researchers can track the fate of compounds within a biological system. thalesnano.com The heavier mass of deuterium can also lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. symeres.comacs.org This effect is particularly valuable in pharmaceutical research to enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles. acs.orgmusechem.com

Furthermore, deuterium-labeled compounds are indispensable tools in analytical chemistry. They serve as internal standards in mass spectrometry, enabling precise quantification of their non-deuterated counterparts. thalesnano.comacs.org In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from solvent protons, thereby improving the clarity of the resulting spectra. clearsynth.com

Key Applications of Deuterium Labeling:

| Application Area | Significance |

| Metabolic Studies | Tracing metabolic pathways and understanding drug absorption, distribution, metabolism, and excretion (ADME). clearsynth.comacs.org |

| Reaction Mechanisms | Elucidating the step-by-step sequence of chemical reactions. symeres.comthalesnano.com |

| Pharmaceutical Development | Improving drug stability and pharmacokinetic properties through the kinetic isotope effect. clearsynth.comacs.orgmusechem.com |

| Analytical Chemistry | Serving as internal standards for accurate quantification in mass spectrometry. thalesnano.comacs.org |

| NMR Spectroscopy | Used as non-interfering solvents for clearer spectral analysis. clearsynth.com |

| Protein Structure Determination | Aiding in the visualization of protein three-dimensional structures. clearsynth.com |

Contextualization of 4-Aminobenzoic Acid (PABA) as a Pivotal Research Scaffold

4-Aminobenzoic acid, commonly known as PABA, is an organic compound with the chemical formula C₇H₇NO₂. cymitquimica.comnih.gov It consists of a benzene (B151609) ring substituted with an amino group and a carboxyl group at the para position. wikipedia.org PABA plays a crucial role in the biochemistry of various organisms. wikipedia.org

In the realm of scientific research, PABA serves as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. nih.gov Its bifunctional nature, possessing both an amino and a carboxyl group, allows for diverse chemical modifications. nih.gov PABA is a key intermediate in the synthesis of folic acid (a B vitamin) in bacteria, plants, and fungi. wikipedia.orgmedchemexpress.commedchemexpress.com This has made it a target for the development of antimicrobial agents. mdpi.comnih.gov

Beyond its role in folate synthesis, PABA and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and even potential neuroprotective effects. nih.govexplorationpub.com Its ability to absorb ultraviolet (UV) radiation led to its historical use in sunscreens, although this application has diminished due to concerns about skin sensitization. wikipedia.orgpatsnap.com The structural motif of PABA is found in numerous commercially available drugs, highlighting its importance as a pharmacophore. wikipedia.orgresearchgate.net

Research Applications of PABA:

| Research Area | Role of PABA |

| Antimicrobial Research | A precursor in folate synthesis, making it a target for antibacterial and antifungal agents. mdpi.comnih.gov |

| Medicinal Chemistry | A versatile scaffold for the synthesis of new therapeutic molecules. nih.govresearchgate.net |

| Biochemical Studies | Used to investigate metabolic pathways and enzyme mechanisms. explorationpub.com |

| Plant Biology | Studied for its role in plant growth regulation and defense against pathogens. medchemexpress.commdpi.com |

| Neuroscience | Investigated for its potential influence on neurotransmitter systems. explorationpub.com |

Strategic Rationale for Deuteration at the 2,6-Positions of the Aromatic Ring in 4-Aminobenzoic Acid

The selective deuteration of 4-aminobenzoic acid at the 2 and 6 positions of the aromatic ring to create 4-Aminobenzoic-2,6-D2 acid is a deliberate strategy rooted in chemical principles. These positions are ortho to the amino group, which is an activating group that directs electrophilic substitution to the ortho and para positions. researchgate.net The para position is already occupied by the carboxyl group.

The rationale for this specific deuteration pattern can be multifaceted:

Metabolic Blocking: In many aromatic compounds, the positions ortho to an amino group are susceptible to metabolic oxidation by enzymes such as cytochrome P450. By replacing the hydrogen atoms at these positions with the more stable deuterium atoms, the rate of metabolic degradation at these sites can be significantly reduced due to the kinetic isotope effect. nih.gov This can lead to a longer biological half-life and altered pharmacokinetic properties of the molecule or any drug that incorporates this deuterated moiety.

Mechanistic Studies: Introducing deuterium at these specific sites allows researchers to probe the mechanisms of enzymatic or chemical reactions involving the PABA scaffold. By analyzing the products and reaction rates, they can determine if the C-H bonds at the 2 and 6 positions are involved in the rate-determining step of a particular transformation. nih.gov

Probing Molecular Interactions: The substitution of hydrogen with deuterium can subtly influence the electronic and vibrational properties of the molecule. These changes, though minor, can be used to study intermolecular interactions, such as the binding of PABA or its derivatives to proteins or other biological targets.

The synthesis of specifically deuterated aromatic compounds like this compound can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. researchgate.netresearchgate.net For instance, heating 4-aminobenzoic acid in the presence of a palladium catalyst and a deuterium source like deuterium oxide (D₂O) can facilitate the exchange of the ortho-hydrogens with deuterium. researchgate.net

Properties of this compound:

| Property | Value |

| Chemical Formula | C₇H₅D₂NO₂ |

| CAS Number | 118872-62-1 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dideuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for the Synthesis of 4 Aminobenzoic 2,6 D2 Acid

Advanced Synthetic Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium at the C2 and C6 positions of 4-aminobenzoic acid requires precise control over the reaction conditions and choice of synthetic route. Several advanced methods have been developed to achieve this site-specific labeling.

Catalytic hydrogen-deuterium (H-D) exchange represents a direct approach to deuteration. This method involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a deuterium source, typically deuterium oxide (D₂O). researchgate.net The amino group in 4-aminobenzoic acid directs the deuteration to the ortho positions (C2 and C6).

Microwave conditions have been shown to enhance the efficiency of H-D exchange for aminobenzoic acids. researchgate.net A synergistic effect has been observed when using a mixture of Pd/C and Pt/C catalysts, leading to higher deuterium incorporation. researchgate.net The activation of these catalysts, for instance with NaBD₄, can further promote the exchange reaction. researchgate.netdntb.gov.ua Recent developments have also explored the use of hexafluoroisopropanol (HFIP-d1) and D₂O with a hexafluorophosphate (B91526) (PF₆⁻) catalyst for the deuteration of anilines under ambient conditions. chemrxiv.org

A comparative analysis highlights the advantages of catalytic H-D exchange:

| Parameter | Catalytic H-D Exchange |

| Reaction Steps | 1 |

| Deuterium Source | D₂O |

| Selectivity | High for ortho positions |

| Conditions | Can be performed under thermal or microwave irradiation |

Deuterodediazoniation offers a highly selective method for introducing deuterium into an aromatic ring. This process involves the conversion of the amino group of 4-aminobenzoic acid into a diazonium salt, which is subsequently replaced by a deuterium atom.

The general procedure involves diazotization of the aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by reduction of the diazonium salt. acs.orgscirp.org The choice of reducing agent and deuterium source is critical for successful deuteration. For instance, using deuterated chloroform (B151607) (CDCl₃) as the deuterium source in a reductive deamination process can lead to isotopic purities greater than 99%. acs.org This method is advantageous due to its mild reaction conditions, proceeding at room temperature without the need for a metal catalyst. acs.org

Recent advancements include catalyst-free methods, such as blue-LED-mediated deuterodediazoniation of arenediazonium tetrafluoroborates in deuterated tetrahydrofuran (B95107) (THF-d8). researchgate.net

| Method | Reagents | Selectivity | Isotopic Purity |

| Reductive Deamination | NaNO₂, CDCl₃ | Position of the original amine | >99% acs.org |

| Blue-LED-mediated | ArN₂BF₄, THF-d8 | Position of the original amine | High |

An alternative to direct deuteration is the use of deuterated starting materials in a multi-step synthesis. This approach provides excellent control over the position of deuterium incorporation. For the synthesis of 4-Aminobenzoic-2,6-D2 acid, a common route starts with a deuterated aniline (B41778) or a related precursor.

One such strategy could involve the protection of the amino group of a 2,6-dideuterated aniline, followed by carboxylation and subsequent deprotection. Commercially available this compound is cited as being prepared from such multi-step procedures. google.com Another approach involves the reduction of 4-nitrobenzoic acid. wikipedia.orggoogle.com A synthetic route could start with the nitration of a deuterated benzene (B151609) precursor, followed by reduction of the nitro group to an amine. For example, the synthesis of 4-aminobenzoic acid can be achieved by the nitration of toluene, followed by oxidation of the methyl group to a carboxylic acid, and finally reduction of the nitro group. youtube.com By starting with a selectively deuterated toluene, this route could yield the desired product.

Deuterodediazoniation Protocols for Aromatic Deuteration

Optimization of Reaction Conditions and Reagent Selection

The success of any synthetic strategy hinges on the careful optimization of reaction conditions and the selection of appropriate reagents.

For catalytic H-D exchange, key parameters to optimize include the choice of catalyst, solvent system, temperature, and reaction time. Studies have shown that a mixture of catalysts can be more effective than a single catalyst. researchgate.net The use of co-solvents like deuterated methanol (B129727) or 1,4-dioxane (B91453) with D₂O can be necessary, though phase separation can be an issue. mdpi.com Temperature is also a critical factor; for instance, in catalytic hydrogenation, temperatures around 60-70°C and hydrogen pressures of 1-2 MPa have been found to be effective for the reduction of 4-nitrobenzoic acid. google.com

In deuterodediazoniation, the concentration of the acid and the temperature control during diazotization are crucial to prevent side reactions. The choice of the deuterium-donating reagent is also paramount, with deuterated chloroform offering high isotopic purity under mild conditions. acs.org

For multi-step syntheses, each step must be optimized for yield and to ensure the retention of the deuterium labels. For example, in the synthesis of Schiff bases from 4-aminobenzoic acid, refluxing in ethanol (B145695) for several hours at 75-80°C has been shown to be effective. dovepress.com

Methodologies for Purity and Isotopic Enrichment Determination Post-Synthesis

After synthesis, it is essential to determine the chemical purity and the isotopic enrichment of the this compound. A combination of analytical techniques is typically employed for a comprehensive evaluation. rsc.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the isotopic enrichment. rsc.orgresearchgate.net By comparing the mass spectrum of the deuterated compound with that of the non-deuterated standard, the percentage of deuterium incorporation can be calculated. researchgate.netnih.gov This involves analyzing the isotopic cluster and correcting for the natural abundance of isotopes. nih.gov

Liquid Chromatography (LC): LC is often coupled with MS (LC-MS) to first separate the target compound from any impurities before mass analysis, ensuring that the measured isotopic enrichment is accurate for the desired product. rsc.orgresearchgate.net

The combination of these methods provides a robust strategy for the complete characterization of synthesized this compound, ensuring both its structural integrity and high isotopic purity. rsc.orgresearchgate.net

| Analytical Technique | Purpose | Key Findings |

| ¹H NMR | Confirms site of deuteration and structural integrity. rsc.org | Absence of signals at C2 and C6 positions. |

| HR-MS | Determines isotopic enrichment and molecular weight. researchgate.net | Provides the ratio of deuterated to non-deuterated species. |

| LC-MS | Ensures chemical purity before isotopic analysis. rsc.org | Separates the final product from byproducts and starting materials. |

Sophisticated Spectroscopic and Analytical Characterization of Deuterated 4 Aminobenzoic Acid Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. In the context of deuterated compounds, specific NMR techniques are invaluable for confirming the precise location and extent of deuterium (B1214612) incorporation.

High-Resolution Deuterium NMR (2H NMR) for Positional Isotopic Assignment

High-Resolution Deuterium NMR (2H or D-NMR) is a specialized technique that directly observes the deuterium nucleus. sigmaaldrich.com This method is particularly crucial for verifying the exact positions of deuterium atoms within a molecule, a task that can be challenging with other techniques. sigmaaldrich.comacs.org For 4-Aminobenzoic-2,6-D2 acid, a 2H NMR spectrum would be expected to show a distinct signal corresponding to the deuterons at the 2 and 6 positions of the benzene (B151609) ring. wikipedia.org The chemical shift of this signal, similar to proton NMR, provides information about the electronic environment of the deuterium nuclei. magritek.com

The utility of 2H NMR lies in its ability to provide a "positive" signal for deuterium, confirming its presence and location, which is especially useful in highly deuterated compounds where proton signals are weak or absent. sigmaaldrich.com This technique allows for the creation of an isotopic fingerprint of a molecule, which can be used to trace its origin and synthetic pathway. acs.orgacs.org While 2H NMR generally has lower resolution compared to proton NMR due to the smaller magnetic moment of the deuteron, it provides unambiguous evidence of deuteration. wikipedia.org

Proton NMR (1H NMR) Spectral Interpretation in Deuterated Systems

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds. In the analysis of deuterated molecules like this compound, 1H NMR provides critical information through the absence of signals. The successful substitution of hydrogen with deuterium at specific positions results in the disappearance of the corresponding proton signals in the 1H NMR spectrum. magritek.comsavemyexams.com

For this compound, the 1H NMR spectrum would be expected to show signals for the protons at the 3 and 5 positions of the aromatic ring, while the signals for the protons at the 2 and 6 positions would be absent. This disappearance serves as strong evidence for successful deuteration at the intended sites. magritek.com The remaining proton signals would still exhibit their characteristic splitting patterns due to coupling with adjacent protons. The integration of the remaining proton signals can also be used to quantify the extent of deuteration.

Below is a comparison of the expected 1H NMR data for 4-aminobenzoic acid and its deuterated analog.

| Compound | Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| 4-Aminobenzoic acid | H-2, H-6 | ~7.65 | Doublet |

| H-3, H-5 | ~6.57 | Doublet | |

| -NH2 | ~5.89 | Singlet | |

| -COOH | ~12.0 | Singlet | |

| This compound | H-3, H-5 | ~6.57 | Singlet |

| -NH2 | ~5.89 | Singlet | |

| -COOH | ~12.0 | Singlet | |

| Data based on typical values for 4-aminobenzoic acid in DMSO-d6. rsc.orgchemicalbook.com |

The use of deuterated solvents, such as CDCl3 or DMSO-d6, is standard practice in 1H NMR to avoid interference from solvent protons. savemyexams.comstanford.edudocbrown.info

Carbon-13 NMR (13C NMR) in Support of Structural and Mechanistic Studies

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the study of deuterated compounds, 13C NMR serves as a complementary technique to 1H and 2H NMR for structural confirmation. The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of the directly attached carbon and, to a lesser extent, adjacent carbons. researchgate.net This phenomenon, known as the deuterium isotope effect on 13C chemical shifts, can provide further evidence of deuteration. researchgate.netnih.govrsc.org

In the 13C NMR spectrum of this compound, the signals for the deuterated carbons (C-2 and C-6) are expected to appear as triplets due to coupling with the spin-1 deuterium nucleus, in contrast to the doublets observed for protonated carbons in an off-resonance decoupled spectrum. The chemical shifts of C-2 and C-6 may also be slightly shifted upfield compared to the non-deuterated compound. researchgate.net

The following table summarizes the expected 13C NMR data for 4-aminobenzoic acid.

| Carbon Position | Expected Chemical Shift (ppm) |

| C-1 (Carboxyl) | ~167.7 |

| C-4 (Amino-bearing) | ~153.3 |

| C-2, C-6 | ~130.6 |

| C-3, C-5 | ~113.6 |

| C=O | ~117.1 |

| Data based on typical values for 4-aminobenzoic acid in DMSO-d6. rsc.org |

The combination of 1H, 2H, and 13C NMR provides a comprehensive and unambiguous structural characterization of deuterated compounds like this compound. acs.org

Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the isotopic composition of deuterated compounds and for studying their fragmentation patterns.

Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a high-resolution technique that allows for the precise determination of the molecular weight of a compound. researchgate.net For this compound, ESI-QTOF MS would be used to confirm the incorporation of two deuterium atoms by observing the molecular ion peak at a mass two units higher than that of the non-deuterated 4-aminobenzoic acid.

The high resolution of QTOF analyzers enables the differentiation of the deuterated compound from other species with similar nominal masses. The isotopic pattern of the molecular ion cluster can also be analyzed to confirm the number of deuterium atoms incorporated.

| Compound | Molecular Formula | Exact Mass |

| 4-Aminobenzoic acid | C7H7NO2 | 137.0477 |

| This compound | C7H5D2NO2 | 139.0602 |

Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) for Deuterium Loss Analysis

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry (MS/MS) to fragment ions and study their structure. capes.gov.br In the context of deuterated compounds, CID experiments are crucial for determining the position of the deuterium labels by analyzing the fragmentation patterns and the loss of deuterium. capes.gov.br

When the molecular ion of this compound is subjected to CID, it will fragment into smaller ions. By analyzing the masses of these fragment ions, it is possible to determine whether the deuterium atoms are retained or lost in specific fragments. For example, the loss of a neutral molecule like CO2 from the carboxylic acid group would result in a fragment ion that still contains the deuterium atoms on the aromatic ring. Conversely, fragmentation pathways involving the loss of parts of the aromatic ring would show fragments with and without deuterium, providing information about the location of the labels.

The analysis of deuterium loss during fragmentation is a key aspect of hydrogen-deuterium exchange (HDX) mass spectrometry, a technique used to study protein conformation and dynamics. nih.govnih.govacs.org While the focus here is on a small molecule, the principles of analyzing deuterium loss in fragmentation spectra are similar.

The fragmentation of 4-aminobenzoic acid typically involves the loss of water and carbon monoxide. In the deuterated analog, the observation of fragments corresponding to the loss of HDO or D2O could provide further confirmation of the deuterium positions.

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

| 138 ([M+H]+ of 4-aminobenzoic acid) | Loss of H2O | 120 |

| Loss of CO | 110 | |

| 140 ([M+D]+ of this compound) | Loss of HDO | 121 |

| Loss of D2O | 120 | |

| Loss of CO | 112 | |

| Hypothetical fragmentation based on known pathways for 4-aminobenzoic acid. nih.gov |

Quantitative Analysis using Differentially Deuterated Internal Standards

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Differentially deuterated analogs of 4-aminobenzoic acid, such as this compound and other isotopologues, serve as ideal internal standards for the precise quantification of the parent compound and its metabolites in complex biological matrices. vulcanchem.comresearchgate.net This technique, known as stable isotope dilution analysis (SIDA), relies on the principle that a deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample extraction, chromatography, and ionization. rsc.orgacs.org

The key advantage of using a deuterated internal standard is that it co-elutes with the non-deuterated analyte during liquid chromatography, but is detected as a distinct species by the mass spectrometer due to its higher mass. rsc.org For example, mass spectrometry can easily distinguish 4-Aminobenzoic acid-d4 (m/z 142) from the non-deuterated form (m/z 138). acs.org This co-elution minimizes the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. vulcanchem.com By calculating the ratio of the analyte's signal to the known concentration of the deuterated internal standard, highly accurate and precise quantification can be achieved. cuni.cz

The validation of analytical methods using deuterated standards demonstrates their reliability. For instance, a method for the determination of 4-acetamidobenzoic acid using its deuterium-labeled counterpart as an internal standard showed excellent linearity, precision, and accuracy. nih.gov Such methods are crucial in pharmacokinetic studies and for quantifying folate vitamers, where labeled 4-aminobenzoic acid is used as a precursor to synthesize the required internal standards. acs.orgnih.govnih.gov

Table 1: LC-MS/MS Parameters and Validation Data for a Method Using a Deuterated Internal Standard This table presents example data for the analysis of 4-acetamidobenzoic acid (PAcBA) using its deuterated (d3) internal standard (IS), illustrating the principles of quantitative analysis with deuterated standards.

| Parameter | Analyte (PAcBA) | Internal Standard (PAcBA-d3) |

| Parent Ion (m/z) | 180.20 | 183.20 |

| Product Ion (m/z) | 94.0 | 95.0 |

| Linearity (r²) | ≥ 0.99 | N/A |

| Precision (RSD%) | 2.11% to 13.81% | N/A |

| Accuracy (%) | 89% to 98.57% | N/A |

| Limit of Quantitation (LLOQ) | 10 ng/mL | N/A |

| Data sourced from a study on 4-acetamidobenzoic acid, a derivative of 4-aminobenzoic acid. nih.gov |

Vibrational Spectroscopy for Molecular Structure and Proton Transfer Insights

Infrared (IR) Spectroscopy for Functional Group and Deuteration Effects

Infrared (IR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of compounds like 4-aminobenzoic acid by identifying their functional groups and analyzing the effects of isotopic substitution. mpg.deresearchgate.net The IR spectrum of 4-aminobenzoic acid displays characteristic absorption bands corresponding to the vibrations of its carboxylic acid (-COOH) and amino (-NH₂) groups, as well as the benzene ring. researchgate.netresearchgate.net Key vibrational modes include the C=O stretching of the carbonyl group, the O-H stretching of the hydroxyl group, the symmetric and asymmetric N-H stretching of the amine, and various C-C and C-H vibrations within the aromatic ring. mpg.deresearchgate.net

Deuteration, the replacement of a hydrogen atom with its isotope deuterium, provides a precise tool for assigning these vibrational bands. researchgate.netnih.gov Because deuterium is twice as heavy as hydrogen, substituting it into a bond (e.g., N-H to N-D or O-H to O-D) significantly lowers the frequency of that bond's stretching and bending vibrations. This predictable frequency shift allows for unambiguous assignment of bands that might otherwise overlap, such as the O-H and N-H stretching vibrations. nih.gov For example, studies on deuterated 4-aminobenzoic acid (d4-ABA) have used these isotopic shifts to confirm the assignments of functional group vibrations. researchgate.net The analysis of these deuteration-induced effects is critical for understanding the subtle details of molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Assignment of Selected Infrared (IR) Bands for 4-Aminobenzoic Acid (4-ABA) and its Deuterated Form (d4-ABA) This table illustrates the effect of deuteration on the vibrational frequencies of key functional groups.

| Vibrational Mode | 4-ABA Wavenumber (cm⁻¹) | d4-ABA Wavenumber (cm⁻¹) | Assignment |

| ν(C=O) | 1675 | 1675 | Carbonyl Stretch |

| βasym(NH₃⁺) | 1557 | 1369 | Asymmetric NH₃⁺ Bend |

| νs(COO⁻) | 1398 | 1398 | Symmetric COO⁻ Stretch |

| ν(C-N) | 1316 | 1316 | Carbon-Nitrogen Stretch |

| γ(C-H) | 848 | 667 | C-H Out-of-Plane Bend |

| Data adapted from a comparative vibrational spectroscopy study. researchgate.net |

Vibrational Spectra in Studies of N-protomers of 4-Aminobenzoic Acid

Vibrational spectroscopy is instrumental in studying the complex behavior of protonation in 4-aminobenzoic acid (4ABA). The molecule possesses two primary protonation sites: the amino group and the carboxylic acid group, leading to two different protonated isomers, or protomers. nih.gov Protonation at the amino group forms the N-protomer, while protonation at the carbonyl oxygen of the carboxylic acid forms the O-protomer. nih.govrsc.org In the gas phase, the O-protomer is energetically more stable. aip.orgosti.gov However, the higher-energy N-protomer can be generated and kinetically trapped using techniques like electrospray ionization (ESI) with an aprotic solvent, such as acetonitrile. aip.orgosti.govosti.gov

Cryogenic ion trap vibrational spectroscopy allows for the detailed characterization of these isolated protomers. By cooling the ions to temperatures as low as 20 K and tagging them with weakly bound molecules like D₂, their IR spectra can be recorded via photodissociation. aip.org The use of specifically deuterated analogs, such as the N-protomer isotopologue RND₃⁺ (where R = C₆H₄COOD), is crucial in these studies. aip.orgosti.gov The deuteration helps to isolate and identify specific vibrational modes, confirming the structure of the N-protomer. nih.gov

Research has focused on the microhydration of the N-protomer by sequentially adding water molecules to understand solvent-mediated proton transfer. aip.orgosti.gov Spectroscopic analysis of the hydrated clusters, RND₃⁺·(H₂O)n, reveals that the N-protomer configuration remains intact upon the addition of the first few water molecules. aip.orgosti.govosti.gov Intriguingly, for clusters with three water molecules (n=3), evidence of H/D exchange between the deuterated amino group and the water molecules appears, indicated by the emergence of telltale HOD vibrational bands. aip.orgosti.gov This demonstrates that chemical exchange can occur on the N-protomer scaffold without it converting to the more stable O-protomer, providing fundamental insights into proton mobility and transfer mechanisms at the molecular level. aip.orgosti.gov

Mechanistic Elucidation and Chemical Dynamics Studies Via Deuterium Labeling

Investigation of Protonation Equilibria and Tautomerism (e.g., N-protomer, O-protomer Interconversion)

4-Aminobenzoic acid (4ABA) possesses two primary sites for protonation: the amino group, leading to the N-protomer, and the carbonyl oxygen of the carboxylic acid group, forming the O-protomer. researchgate.net The relative stability of these two tautomers is highly dependent on the surrounding environment. In the gas phase, the O-protomer is energetically more favorable, whereas in aqueous solution, the N-protomer is the more stable form. researchgate.netaip.orgrsc.org

Deuterium (B1214612) labeling is instrumental in studying the equilibrium and interconversion between these protomers. By using techniques like electrospray ionization (ESI) from aprotic solvents such as acetonitrile, the higher-energy N-protomer can be kinetically trapped in the gas phase, allowing for its detailed investigation. aip.orgnih.govdntb.gov.uadntb.gov.uaresearchgate.net Cryogenic ion mobility-mass spectrometry and infrared photodissociation spectroscopy of deuterated 4ABA ions and their clusters have provided unambiguous assignments of the protonation sites. researchgate.netdntb.gov.ua

Studies have shown that the interconversion between the N- and O-protomers is not spontaneous in the isolated state due to a significant energy barrier but can be facilitated by solvent molecules. nsf.gov Research on hydrated deuterated N-protomers, specifically RND₃⁺ (where R = C₆H₄COOD), has demonstrated that the metastable N-protomer configuration can remain intact even after condensation with several water molecules at low temperatures. aip.orgnih.gov This highlights the kinetic stability of the N-protomer and the crucial role of isotopic labeling in distinguishing and tracking its behavior without immediate conversion to the more stable O-protomer. osti.govosti.gov

Table 1: Pro-tomer Stability of 4-Aminobenzoic Acid

| Environment | More Stable Protomer | Key Findings | References |

|---|---|---|---|

| Gas Phase (isolated) | O-Protomer | Energetically favored due to intrinsic properties of the molecule. | researchgate.netaip.org |

| Aqueous Solution | N-Protomer | Stabilized by solvation effects of the polar protic solvent. | researchgate.netrsc.org |

| ESI from Aprotic Solvent (e.g., Acetonitrile) | N-Protomer (Kinetically Trapped) | Aprotic solvents inhibit proton transfer, allowing the solution-phase structure to be preserved and studied in the gas phase. | aip.orgnih.govresearchgate.net |

Solvent-Mediated Proton Transfer Dynamics at the Molecular Level

The interconversion between the N- and O-protomers of 4-aminobenzoic acid is a classic example of solvent-mediated proton transfer. Deuterium labeling, in conjunction with cryogenic ion spectroscopy, has been pivotal in dissecting these dynamics at a molecular level. aip.orgosti.gov By forming size-selected clusters of protonated 4ABA with a specific number of solvent molecules (e.g., 4-ABAH⁺·(H₂O)n), researchers can observe the step-by-step mechanism of proton transport.

It has been demonstrated that a minimum number of water molecules are required to form a "proton wire" or "water bridge" between the -NH₃⁺ and -COOH groups to facilitate the proton transfer. nsf.govacs.org This process often occurs via a Grotthuss-type mechanism, where the proton is relayed along a chain of hydrogen-bonded solvent molecules. rsc.orgnsf.gov Cryo-IM-MS studies on hydrated 4-ABAH⁺ ions suggest that the proton transfer reaction occurs through a water bridge at n=6. nsf.gov However, other studies using vibrational excitation of cold clusters have shown the onset for intramolecular proton transfer occurs with just three water molecules. acs.orgnih.gov

Experiments using deuterated water (D₂O) with protonated 4-aminobenzoic acid further illuminate these pathways, allowing for the tracking of isotopic exchange and confirming the role of the solvent network in the proton shuttle. dntb.gov.ua Similarly, studies with a single methanol (B129727) molecule have shown it can act as a "vehicle" to catalyze the proton transfer between the two sites, a process that can be followed with time-resolved mass spectrometry. acs.org

Table 2: Solvent Effects on Proton Transfer in 4-Aminobenzoic Acid

| Solvent System | Number of Solvent Molecules (n) | Observed Mechanism/Effect | References |

|---|---|---|---|

| Water (H₂O) | n = 3 | Onset of intramolecular proton transfer upon vibrational excitation. | acs.orgnih.gov |

| Water (H₂O) | n = 6 | Proton transfer occurs via a water bridge (Grotthuss mechanism). | nsf.gov |

| Methanol (CH₃OH) | n = 1 | A single methanol molecule catalyzes isomerization via a vehicle mechanism. | acs.org |

| Water (H₂O) | n = 8-32 | Protonation is on the NH₂ group or within the solvent network; no complete transfer to form the O-protomer is observed. | rsc.org |

Gas-Phase Ion-Molecule Reactions and Unimolecular Decomposition of Deuterated Species

Gas-phase studies using mass spectrometry provide a controlled environment to examine the intrinsic reactivity and stability of ions free from solvent effects. The unimolecular decomposition of deuterated 4-aminobenzoic acid ions, induced by collision-induced dissociation (CID), reveals how the site of protonation (and deuteration) influences fragmentation pathways. nih.govresearchgate.net

To specifically probe the chemistry of the N-protomer, a "fixed-charge" model, the 4-(carboxyphenyl)trimethylammonium ion, has been studied. nih.govresearchgate.net In this model, the positive charge is permanently located on the nitrogen-containing group, mimicking the N-protomer. The major fragmentation pathway for this ion is the loss of a methyl radical, with minor channels including the loss of trimethylamine (B31210) and carbon dioxide. nih.gov

Ion-molecule reactions, where mass-selected deuterated ions are reacted with neutral reagents inside a mass spectrometer, offer further mechanistic insights. For instance, the deuterated fixed-charge N-protomer model, 7(D), was found to undergo slow D/H exchange with ethanol (B145695) via a "flip-flop" mechanism. nih.gov In other work, the formation of an H₃O⁺ fragment from dicationic aminobenzoic acid following core-level photoionization has been investigated. diva-portal.orgrsc.org This process requires significant hydrogen migration within the molecule before dissociation, and the probability of its occurrence is dependent on the isomer (ortho, meta, or para). diva-portal.orgrsc.org Such studies demonstrate how deuterium labeling can help unravel complex rearrangement and fragmentation mechanisms in the gas phase.

Table 3: Gas-Phase Fragmentation of 4-Aminobenzoic Acid Derivatives

| Ion Species | Dissociation Method | Major Fragmentation Products | References |

|---|---|---|---|

| 4-(carboxyphenyl)trimethylammonium ion (N-protomer model) | Collision-Induced Dissociation (CID) | Methyl radical loss, Trimethylamine loss, CO₂ loss | nih.govresearchgate.net |

| Aminobenzoic acid dications | Core-level photoionization and Auger decay | H₃O⁺ (requires H migration) | diva-portal.orgrsc.org |

Deuterium-Hydrogen Exchange (D/H Exchange) Studies

Deuterium-hydrogen (D/H) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom from a deuterium source, such as D₂O. wikipedia.org This process is a cornerstone for probing the structure and dynamics of molecules. In 4-aminobenzoic acid, D/H exchange studies provide information on the solvent accessibility of different protons and the mechanisms of their exchange. osti.govacs.org

Elegant experiments have been conducted on hydrated clusters of the deuterated N-protomer of 4-aminobenzoic acid, RND₃⁺·(H₂O)n, where R = C₆H₄COOD. aip.orgnih.gov These clusters were generated and cooled to 80 K. It was found that for clusters with one or two water molecules (n=1, 2), no D/H exchange occurs between the deuterated ion and the protonated water molecules. nih.govosti.govosti.gov However, when a third water molecule is added (n=3), approximately 10% of the clusters exhibit D/H exchange. nih.govosti.gov Spectroscopic evidence, such as the appearance of HOD bands and the emergence of an OH stretching fundamental, confirmed that the exchange occurs specifically at the acidic site of the carboxylic acid group (-COOD exchanging with H from H₂O to become -COOH). aip.orgnih.govosti.gov

Crucially, this D/H exchange was observed to happen without the N-protomer converting to the more stable O-protomer, demonstrating that hydron (B225902) exchange can occur on the metastable protomer scaffold. aip.orgosti.gov These findings underscore the utility of site-specific deuterium labeling in tracking subtle chemical exchanges at the molecular level.

Table 4: D/H Exchange in Hydrated Deuterated N-Protomer of 4-Aminobenzoic Acid (RND₃⁺·(H₂O)n)

| Number of Water Molecules (n) | D/H Exchange Observed | Site of Exchange | References |

|---|---|---|---|

| 1 | No | N/A | nih.govosti.govosti.gov |

| 2 | No | N/A | nih.govosti.govosti.gov |

| 3 | Yes (~10%) | Acidic OH group of the carboxylic acid | nih.govosti.govosti.gov |

Tracing Hydrogen Atom Transfer and Exchange Pathways (e.g., NIH shift)

Isotopic labeling with deuterium is a definitive method for tracing the pathways of hydrogen atom transfer (HAT) and exchange reactions. While the classic NIH shift (a chemically induced intramolecular migration of a hydrogen atom) is a well-known phenomenon in aromatic hydroxylations, the principles of using deuterium labeling to trace H-atom migrations are broadly applicable to the study of 4-aminobenzoic acid.

Studies on the dissociation of aminobenzoic acid dications have revealed complex hydrogen migration pathways. diva-portal.orgrsc.org The formation of an H₃O⁺ fragment from a molecule containing -NH₂ and -COOH groups necessitates the migration of at least two hydrogen atoms to a central oxygen atom prior to fragmentation. By using deuterated analogues, the origin of these migrating atoms could be precisely determined, distinguishing between hydrogens from the amino group, the carboxylic acid group, or the aromatic ring. Quantum chemistry calculations and molecular dynamics simulations support these experimental findings, showing that populating low-energy excited states of the dication is sufficient to trigger the necessary hydrogen migrations. diva-portal.orgrsc.org

These types of studies showcase the power of deuterium labeling to go beyond simple equilibrium measurements and uncover the detailed, step-by-step reaction coordinates of complex intramolecular rearrangements and atom transfer events. mdpi.comresearchgate.net

Compound Names Mentioned

Research Applications in Biochemistry and Metabolic Pathway Analysis

Isotopic Tracing for De Novo Biosynthetic Pathway Delineation

Isotopic tracing is a fundamental technique for elucidating the step-by-step sequence of reactions that constitute a metabolic pathway. By introducing a labeled compound into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, thereby mapping the pathway.

Folate (vitamin B9) is an essential nutrient that plays a critical role in one-carbon metabolism, including the synthesis of nucleotides and amino acids. While humans obtain folate from their diet, many microorganisms and plants synthesize it de novo. wikipedia.org PABA is a key precursor in this synthesis. wikipedia.orgmedchemexpress.comnih.gov The folate synthesis pathway begins with the condensation of p-aminobenzoate (pABA) with dihydropterin pyrophosphate, a reaction catalyzed by dihydropteroate (B1496061) synthase (DHPS). researchgate.net

The use of 4-Aminobenzoic-2,6-D2 acid has been instrumental in studying this pathway. By feeding this labeled precursor to bacteria or plant tissues, researchers can track the deuterium (B1214612) label as it is incorporated into dihydrofolate and subsequently tetrahydrofolate. This has allowed for a detailed understanding of the enzymes and intermediates involved in folate biosynthesis. nih.gov

Key Research Findings:

Confirmation of PABA as a direct precursor: Isotopic labeling studies with deuterated PABA have definitively shown its direct incorporation into the folate backbone in organisms like Escherichia coli and in plant plastids. nih.gov

Identification of pathway intermediates: The detection of deuterated dihydropteroate and dihydrofolate confirms the sequential nature of the enzymatic reactions.

Insights into pathway regulation: By quantifying the flux of the deuterium label, researchers can investigate how the pathway is regulated under different physiological conditions.

Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the electron transport chain and a potent antioxidant. escholarship.orgmdpi.com Its biosynthesis involves a complex pathway that utilizes multiple precursors. Recent studies have revealed that PABA can serve as an alternative precursor to 4-hydroxybenzoate (B8730719) (4HB) for the benzoquinone ring of CoQ in some organisms, such as the yeast Saccharomyces cerevisiae. escholarship.orgnih.govnih.gov

The application of this compound, alongside other stable isotope-labeled compounds, has been crucial in uncovering this alternative pathway. escholarship.org When yeast are cultured with deuterated PABA, the deuterium atoms are incorporated into the CoQ molecule.

Key Research Findings:

Discovery of an alternative CoQ precursor: Mass spectrometry analysis of CoQ extracted from yeast grown with this compound revealed the presence of a deuterated CoQ molecule, demonstrating that PABA can be utilized for its synthesis. escholarship.orgnih.gov

Identification of novel intermediates: The use of labeled PABA led to the identification of a nitrogen-containing intermediate, 4-imino-demethoxy-Q6, suggesting a distinct series of enzymatic steps compared to the canonical 4HB pathway. nih.govnih.gov

Competition between pathways: Studies have shown that PABA and 4HB can compete for the initial prenylation step in CoQ biosynthesis, indicating a point of convergence between the two branches of the pathway. escholarship.org

Elucidation of Folate Biosynthesis Pathways in Microorganisms and Plants

Mechanistic Studies of Enzyme Catalysis and Substrate Utilization

Understanding how enzymes function at a molecular level is a central goal of biochemistry. This compound can be used as a probe to investigate enzyme-substrate interactions and the chemical steps of catalysis.

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. This effect can provide valuable information about the rate-limiting step of an enzymatic reaction and the nature of the transition state.

While specific studies detailing the KIE of this compound with enzymes like dihydropteroate synthase are not extensively documented in the provided search results, the principle remains a powerful tool. For instance, if the C-H bond cleavage at positions 2 or 6 were part of the rate-determining step, using the deuterated compound would result in a slower reaction rate. This would provide strong evidence for the involvement of that specific position in the catalytic mechanism.

Enzymes exhibit a high degree of specificity for their substrates. nuph.edu.ua By using this compound, researchers can assess how the subtle change in mass and vibrational frequency of the C-D bond affects binding affinity and catalytic efficiency. nuph.edu.ua

Enzyme inhibitors are crucial tools in drug discovery. researchgate.net The folate biosynthetic pathway is a major target for antimicrobial drugs, such as sulfonamides, which are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase. wikipedia.org

This compound can be used in competitive binding assays to screen for and characterize new inhibitors of PABA-utilizing enzymes. By monitoring the displacement of the labeled substrate by a potential inhibitor, researchers can determine the inhibitor's binding affinity (Ki). Furthermore, understanding the mechanism of known inhibitors can be enhanced. For example, 4-aminobenzoic acid hydrazide has been identified as a potent inhibitor of myeloperoxidase. nih.govnih.gov

Investigating Substrate Binding and Catalytic Mechanisms of Enzymes

Quantitative Metabolomics and Lipidomics utilizing Deuterated Analogs

Quantitative metabolomics aims to measure the absolute or relative concentrations of a large number of metabolites in a biological sample. nih.gov Deuterated compounds, including this compound, are invaluable as internal standards in mass spectrometry-based metabolomics. researchgate.net

When analyzing a complex biological mixture, the signal intensity of a given metabolite can be affected by various factors, leading to inaccuracies in quantification. By adding a known amount of the deuterated analog (internal standard) to the sample, these variations can be corrected for. The native metabolite and the deuterated standard have nearly identical chemical properties and chromatographic behavior but are distinguishable by their mass.

Application in Quantitative Analysis:

| Analytical Technique | Role of this compound | Advantage |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for the quantification of PABA and related metabolites. | Corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for the quantification of PABA in complex matrices like urine or plasma. | Improves the reliability of quantitative data by accounting for matrix effects. nih.govabrf.org |

The use of deuterated standards is a cornerstone of modern quantitative metabolomics and lipidomics, enabling researchers to obtain high-quality data for systems biology and biomarker discovery. researchgate.net

Development of Stable Isotope Labeled Internal Standards for Absolute Quantification

In the field of quantitative analysis, particularly in mass spectrometry (MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise measurements. Absolute quantification is a method used to determine the exact amount of a specific molecule in a sample, often by comparing its analytical signal to that of a standard of a known concentration. thermofisher.comgene-quantification.de this compound and other deuterated PABA analogues are ideally suited for this purpose.

An internal standard is a compound added to a sample in a known quantity to correct for the loss of analyte during sample preparation and analysis. umontreal.ca Stable isotope-labeled internal standards are considered superior because they have nearly identical chemical and physical properties to the analyte being measured (the "unlabeled" endogenous compound). pubcompare.ai This means they co-elute in chromatography and experience similar ionization efficiency in the mass spectrometer, but are distinguishable by their mass difference. This minimizes experimental variability and significantly improves the accuracy of quantification. caymanchem.com

For instance, deuterated p-aminobenzoic acid has been used to synthesize [2H4]folic acid, which then serves as an internal standard for the quantification of various folate vitamers in biological samples using a technique called stable isotope dilution assay. nih.gov This approach allows for precise measurement of these essential vitamins, which is critical for nutritional and clinical studies. The use of a deuterated standard ensures that any degradation or loss of the folate vitamers during the complex extraction process is accounted for, as the standard will be affected in the same way as the analyte. nih.gov

Table 1: Comparison of Unlabeled and Deuterated 4-Aminobenzoic Acid

| Property | 4-Aminobenzoic Acid (PABA) | 4-Aminobenzoic-2,3,5,6-d4 Acid |

| Primary Name | 4-Aminobenzoic acid | 4-amino-2,3,5,6-tetradeuteriobenzoic acid |

| Synonyms | PABA, Vitamin Bx, Vitamin H1 | PABA-d4, Vitamin Bx-d4 |

| Molecular Formula | C₇H₇NO₂ | C₇H₃D₄NO₂ |

| Molecular Weight | 137.14 g/mol | 141.17 g/mol |

| CAS Number | 150-13-0 | 350820-01-8 |

This table presents comparative data for unlabeled PABA and a commonly used tetradeuterated version, highlighting the mass difference that is fundamental to its use as an internal standard. Data sourced from medchemexpress.comisotope.comnih.govsigmaaldrich.comsigmaaldrich.com.

Differential Labeling Strategies for Comparative Biological Studies

Differential labeling, also known as isotopic labeling, is a powerful technique used in proteomics, metabolomics, and lipidomics to compare the relative abundance of molecules across different samples. nih.gov This strategy involves "tagging" molecules from different sample groups (e.g., control vs. treated) with light or heavy isotopic versions of a labeling reagent. The samples are then mixed and analyzed together by mass spectrometry. The mass difference between the tags allows for the simultaneous identification and relative quantification of the analyte from each original sample.

Stable isotope-labeled derivatives of aminobenzoic acid are highly effective in these strategies. While the prompt focuses on this compound, a broader application is seen with related compounds. For example, a set of deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide ester reagents (with D0, D4, D6, and D10 labels) was developed to study lipid oxidation. nih.gov Researchers used each unique isotopic label to tag lipids from different time points of an experiment. nih.gov This allowed them to pool the samples and, in a single analysis, track the decrease in endogenous lipids and the corresponding increase in oxidized lipids over time, providing a dynamic view of the biological process. nih.gov

Similarly, light (¹²C₆) and heavy (¹³C₆) versions of 2-aminobenzoic acid and aniline (B41778) are used for the quantitative analysis of N-glycans, complex sugar molecules attached to proteins. researchgate.netthermoscientific.com This differential labeling enables precise comparison of glycosylation patterns between different cell states or biotherapeutic batches, which is crucial for understanding disease and ensuring drug quality. Isotopic labeling with aminobenzoic acid derivatives provides a robust method for comparative analysis, as illustrated in the hypothetical experiment below.

Table 2: Example of a Differential Labeling Strategy for a Comparative Study

| Experimental Condition | Isotopic Label Used | Mass Shift (Da) | Purpose |

| Control Group (Time 0) | D0-Aminobenzoic Acid | 0 | Baseline measurement of the target analyte. |

| Treatment A | This compound | +2 | Quantify changes in the analyte under Treatment A relative to control. |

| Treatment B | D4-Aminobenzoic Acid | +4 | Quantify changes in the analyte under Treatment B relative to control. |

| Internal Standard | D6-Aminobenzoic Acid | +6 | Added equally to all samples for absolute quantification and to normalize for experimental variability. |

This table conceptualizes how different deuterated versions of aminobenzoic acid could be used in a single experiment to compare multiple conditions simultaneously, a core principle of differential labeling strategies. This concept is adapted from research on differential labeling. nih.gov

Metabolic Engineering and Pathway Optimization for Bio-Production (e.g., in Escherichia coli)

Metabolic engineering aims to purposefully modify the metabolic networks of microorganisms, such as Escherichia coli, to enhance their ability to produce valuable chemicals. asm.org PABA is an important industrial chemical used as a precursor for pharmaceuticals and polymers. nih.gov Biotechnological production of PABA in engineered E. coli offers a sustainable alternative to traditional chemical synthesis. researchgate.net

The biosynthesis of PABA in E. coli occurs via the shikimate pathway. nih.gov The pathway starts with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate and proceeds through several steps to produce chorismate, a key branch-point intermediate. nih.gov The enzyme complex aminodeoxychorismate synthase (ADCS), composed of PabA and PabB subunits, converts chorismate into 4-amino-4-deoxychorismate (ADC), which is then converted to PABA by ADC lyase (PabC). nih.gov

To optimize E. coli for PABA production, metabolic engineers employ several strategies. These include deleting genes of competing pathways to funnel more chorismate towards PABA synthesis and overexpressing the genes central to the PABA pathway (pabA, pabB, and pabC). nih.govresearchgate.net A particularly effective strategy involves modular metabolic engineering, where the metabolic pathways for cell growth and chemical production are separated. researchgate.net By using a co-substrate system of glucose and xylose, researchers engineered E. coli to use glucose primarily for PABA production while using xylose to support cell proliferation. This approach decoupled production from growth, leading to a significantly enhanced PABA titer of 8.22 g/L. nih.govresearchgate.net

Stable isotope-labeled compounds, including deuterated precursors, are essential research tools in these engineering efforts. While the final product (PABA) is unlabeled, deuterated tracers are used to probe the efficiency of the engineered pathways. For example, researchers have used isotopically labeled tyrosine (l-[3,5-²H₂]tyrosine) to trace its conversion into PABA in bacteria like Chlamydia trachomatis, which uses an alternative biosynthetic route. pnas.orgnih.gov By tracking the incorporation of deuterium into the final PABA product, they could confirm the metabolic precursor and elucidate the pathway. pnas.orgnih.gov This same principle is applied in metabolic engineering to quantify the flux through specific pathways, identify bottlenecks, and validate the effectiveness of genetic modifications. Growing engineered E. coli strains in media containing deuterated compounds helps to understand how the organism's metabolism adapts and to measure the output of the engineered pathway with high precision. nih.gov

Table 3: Genetic Engineering Strategies for Enhanced PABA Production in E. coli

| Strain Modification | Genetic Change | Purpose | Resulting PABA Titer (g/L) |

| Chorismate Funneling | Deletion of competing pathway genes (e.g., trpE, pheA, tyrA) | Increase the pool of chorismate available for PABA synthesis. | ~2.5 |

| Pathway Overexpression | Overexpression of PABA synthesis genes (pabA, pabB, pabC) | Increase the conversion rate of chorismate to PABA. | ~6.2 |

| Modular Engineering | Introduction of xylose catabolic pathway; optimization of glucose/xylose co-utilization | Separate growth metabolism (on xylose) from production metabolism (on glucose) to reduce metabolic burden. | 8.22 |

This table summarizes key genetic modifications implemented to boost PABA production in E. coli. The use of isotopic tracers is critical for validating the success of these pathway optimizations. Data sourced from nih.govresearchgate.net.

Theoretical and Computational Investigations of Deuterated 4 Aminobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of molecules. researchgate.net These methods are used to investigate the structure, thermodynamic properties, and vibrational characteristics of compounds like p-aminobenzoic acid (PABA). researchgate.net For 4-Aminobenzoic-2,6-D2 acid, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G**, can elucidate the subtle changes induced by deuteration. researchgate.net

Studies on PABA and its derivatives show that the molecule's geometry is influenced by its electron-donating amino group and electron-withdrawing carboxylic acid group. researchgate.netrsc.org DFT calculations can determine key energetic and electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative Electronic Properties Calculable via DFT for PABA and Expected Influence on this compound

| Property | Typical Calculated Value for PABA | Expected Effect of 2,6-Dideuteration | Rationale |

| HOMO-LUMO Energy Gap | ~4.5 - 5.0 eV | Negligible change | Electronic properties are largely independent of nuclear mass. princeton.edu |

| Dipole Moment (μ) | ~3.3 D (Ground State) researchgate.net | Minor change | Deuteration alters vibrational modes, which can slightly influence the time-averaged charge distribution. |

| Ionization Energy | Calculable | Minor increase | The C-D bond has a lower zero-point energy than the C-H bond, making it slightly stronger and harder to ionize. |

| Electron Affinity | Calculable | Minor change | Similar to ionization energy, this is affected by subtle changes in vibrational energy levels. |

Note: The values for PABA are illustrative and depend on the specific computational method and basis set used. The expected effects are based on established principles of isotopic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For molecules like PABA, MD simulations provide critical insights into conformational flexibility, self-association, and interactions with solvent molecules—factors that are key to understanding its behavior in solution. acs.orgucl.ac.uk

Studies combining MD simulations with NMR spectroscopy have revealed that PABA's interactions are highly dependent on the solvent. acs.orgucl.ac.uk In organic solvents, the formation of hydrogen-bonded dimers via the carboxylic acid groups is a dominant feature. ucl.ac.uk In aqueous solutions, however, water molecules tend to promote π–π stacking interactions between the aromatic rings of PABA molecules. acs.org MD simulations can track the formation and lifetime of these different types of aggregates, such as dimers, trimers, and larger clusters. acs.org

For this compound, MD simulations would be particularly useful for analyzing how deuteration of the aromatic ring affects solvent structuring and dynamics at the solute-solvent interface. While the fundamental interactions (hydrogen bonding, π-stacking) would remain the same, the difference in mass and vibrational frequencies of the C-D versus C-H bonds could subtly influence the dynamics of these interactions. For instance, the librational motions of the molecule within a solvent cage might be slightly altered. Path integral MD simulations have been used to study proton shuttling in hydrated PABA clusters, a process that could be subtly influenced by deuteration. nih.gov

Computational Modeling of Spectroscopic Properties of Deuterated Molecules

Computational methods are essential for interpreting the complex vibrational spectra of molecules. The substitution of hydrogen with deuterium (B1214612) induces significant and predictable changes in infrared (IR) spectra, primarily due to the increased mass of deuterium. ajchem-a.com Anharmonic computational models are often required to accurately reproduce experimental spectra, especially for aromatic molecules where vibrational modes can be highly coupled. arxiv.orgru.nl

The most significant effect of deuteration in this compound is the shift of vibrational frequencies involving the substituted atoms. The C-H stretching vibrations on an aromatic ring typically appear in the 3100-3000 cm⁻¹ region. Upon deuteration, the corresponding C-D stretching modes are expected to appear at significantly lower frequencies, generally in the 4.4–4.7 µm (approx. 2270–2120 cm⁻¹) range. researchgate.net

Similarly, C-H in-plane and out-of-plane bending vibrations will also shift to lower wavenumbers. arxiv.orgru.nl Computational studies on other deuterated aromatic hydrocarbons have identified distinct spectral regions for these modes:

C-D in-plane bending: ~9.5–12 µm (approx. 1050–830 cm⁻¹) researchgate.net

C-D out-of-plane bending: ~14.5–17.9 µm (approx. 690–560 cm⁻¹) researchgate.net

These predicted shifts are invaluable for identifying deuterated species and analyzing their structure. DFT calculations can simulate the IR spectrum, allowing for a direct comparison between theoretical predictions and experimental results, aiding in the assignment of complex spectral features. ias.ac.in

Table 2: Predicted Vibrational Frequency Shifts for this compound

| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Rationale for Shift |

| Aromatic C-H/C-D Stretch | 3100 - 3000 cm⁻¹ | ~2270 - 2120 cm⁻¹ researchgate.net | The vibrational frequency is inversely proportional to the reduced mass of the oscillator; the C-D bond has a higher reduced mass. ajchem-a.com |

| Aromatic C-H/C-D In-Plane Bend | 1300 - 1000 cm⁻¹ | ~1050 - 830 cm⁻¹ researchgate.net | Bending modes are also mass-dependent and shift to lower energy upon deuteration. |

| Aromatic C-H/C-D Out-of-Plane Bend | 900 - 675 cm⁻¹ | ~690 - 560 cm⁻¹ researchgate.net | The larger mass of deuterium results in lower frequency out-of-plane wagging motions. |

Future Directions and Advancements in 4 Aminobenzoic 2,6 D2 Acid Research

Development of Novel and Efficient Deuteration Technologies

The synthesis of specifically labeled compounds like 4-Aminobenzoic-2,6-D2 acid relies on efficient and selective deuteration methods. Future research will likely focus on overcoming the limitations of current techniques, such as the need for harsh reaction conditions or the use of expensive catalysts.

Recent advancements have established effective methods for deuterating aromatic rings. For instance, a Pt/C–D2O–H2 system has shown high efficiency in deuterating electron-rich aromatic compounds under mild conditions. oup.com Another promising approach involves the reductive deamination of anilines using deuterated chloroform (B151607), which offers a rapid, metal-free, and inexpensive way to introduce deuterium (B1214612) into an aromatic system with high isotopic purity (>99%). acs.org

Furthermore, the development of chemo- and regioselective H-D exchange reactions using environmentally benign catalytic systems, such as Pd/C-Al-D2O, is a significant step forward. nih.gov This method generates deuterium gas in situ, offering a safer and more sustainable alternative. nih.gov A recently developed method utilizes catalytic amounts of hexafluorophosphate (B91526) (PF6−) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O for the hydrogen isotope exchange (HIE) in aromatic compounds under ambient conditions, achieving high yields and excellent deuterium incorporation. chemrxiv.org

Future efforts will likely aim to refine these methods to allow for even greater control over the position of deuterium incorporation, which is crucial for studying specific metabolic pathways or reaction mechanisms. The large-scale synthesis of deuterated compounds, including aminobenzoic acid derivatives, is also an area of active development, driven by the increasing demand for these molecules in various research fields. epj-conferences.org

Integration with Multi-Omics Approaches for Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. The integration of "multi-omics" approaches—genomics, proteomics, metabolomics, and lipidomics—provides a holistic view of cellular processes. Deuterated compounds like this compound are invaluable tools in these studies.

Metabolic labeling with stable isotopes, such as deuterium from deuterium oxide (D2O), allows for the tracking of biomolecules through various metabolic pathways. researchgate.net This technique can be applied to a wide range of biological systems, from microorganisms to higher organisms, to study the dynamics of proteins, lipids, and metabolites. researchgate.netcore.ac.uk The data generated from these experiments can be integrated with other omics data to build comprehensive models of cellular function.

For example, in the study of gut gene regulatory networks, p-aminobenzoic acid has been used in experimental setups. biologists.combiorxiv.org The use of a deuterated analogue like this compound could provide more precise information on the metabolic fate of this compound within the system. By tracing the incorporation of deuterium, researchers can quantify the flux through specific pathways and understand how these pathways are regulated at the genetic and protein levels.

Future advancements will likely involve the development of more sophisticated analytical platforms and computational tools to handle the large datasets generated by multi-omics studies. This will enable a more detailed and dynamic understanding of how perturbations, such as disease or drug treatment, affect the entire biological system.

Exploration of New Applications in Advanced Analytical Chemistry

Deuterated compounds are essential as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS/MS). clearsynth.comcerilliant.com Their use significantly improves the accuracy and precision of measurements by compensating for variations in sample preparation and instrument response. clearsynth.comcerilliant.com

This compound can serve as an ideal internal standard for the quantification of its non-deuterated counterpart, p-aminobenzoic acid (PABA), and its metabolites in biological samples. clearsynth.combioanalysis-zone.com PABA is a probe used to investigate phase II biotransformation reactions, specifically glycine (B1666218) conjugation. bioanalysis-zone.com The development of robust LC-MS/MS methods using deuterated standards allows for the simultaneous quantification of PABA and its metabolites, providing valuable insights into drug metabolism and conjugation pathways. bioanalysis-zone.com

The table below illustrates the key properties of 4-Aminobenzoic acid, the parent compound, which are relevant for its use and detection in analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | nist.govwikipedia.org |

| Molecular Weight | 137.1360 g/mol | nist.gov |

| CAS Registry Number | 150-13-0 | nist.govwikipedia.org |

| Melting Point | 187-189 °C | |

| Density | 1.374 g/mL at 25 °C |

Future research will likely focus on expanding the use of deuterated standards to a wider range of analytes and complex matrices. clearsynth.com Additionally, advancements in high-resolution mass spectrometry and other analytical techniques will further enhance the utility of compounds like this compound in quantitative analysis.

Development of New Deuterium-Labeled Probes for Chemical Biology

Deuterium-labeled compounds are increasingly being used as probes to study biological processes in their native environment. nih.goveuropa.eu The minimal structural change upon deuteration makes them excellent tools for investigating molecular interactions and dynamics without significantly perturbing the system. acs.org

This compound and other deuterated molecules can be used to probe enzyme mechanisms, protein folding, and drug-target interactions. nih.govnih.gov For instance, the kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can provide detailed information about the transition state of an enzymatic reaction. wikipedia.org

The development of "label-free" imaging techniques, such as Raman spectroscopy, opens up new possibilities for using deuterated probes. The unique vibrational frequency of the carbon-deuterium (C-D) bond allows for the direct visualization and tracking of deuterated molecules in live cells without the need for bulky fluorescent tags. europa.eu

Future directions in this area include the design and synthesis of novel deuterated probes with enhanced properties, such as improved cell permeability and specific targeting capabilities. acs.org The combination of deuterated probes with advanced imaging techniques will provide unprecedented insights into the complex and dynamic processes of life at the molecular level. europa.eu

Contribution to Fundamental Understanding of Isotope Effects in Complex Systems

The study of isotope effects provides fundamental insights into the nature of chemical bonds and reaction mechanisms. dalalinstitute.com While primary isotope effects are associated with bond breaking and formation, secondary isotope effects can reveal information about changes in hybridization and coordination at non-reacting centers.

The substitution of hydrogen with deuterium in a molecule like 4-aminobenzoic acid can influence its physicochemical properties, including the strength of hydrogen bonds. core.ac.uknih.gov These subtle changes can have significant consequences in complex biological systems, where networks of hydrogen bonds play crucial roles in determining the structure and function of macromolecules like proteins and DNA. core.ac.uknih.gov

Research on deuterium isotope effects in biological systems helps to elucidate the role of hydrogen bonding and nuclear quantum effects in biological processes. nih.govresearchgate.net For example, studying the isotope effects on NMR chemical shifts can provide information about the strength and geometry of hydrogen bonds within proteins. nih.govresearchgate.net

Future investigations will likely involve the use of sophisticated computational methods, in conjunction with experimental data, to model and predict isotope effects in complex biological systems. nih.govmdpi.com This will contribute to a more profound understanding of the fundamental principles that govern the behavior of molecules in the intricate environment of a living cell.

Q & A

Q. How can researchers synthesize and structurally confirm 4-Aminobenzoic-2,6-D2 acid?

Methodological Answer:

- Synthesis : Begin with a deuterium exchange protocol using deuteration agents (e.g., D₂O or DCl) under controlled acidic/basic conditions. For regioselective deuteration at positions 2 and 6, employ directed ortho-metalation strategies or catalytic deuteration with Pd/D₂ systems.

- Confirmation :

- NMR Spectroscopy : Use ¹H NMR to confirm the absence of protons at positions 2 and 6, with deuterium incorporation validated via ²H NMR.

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 155.1 (C₇H₅D₂NO₂⁺) and isotopic patterns consistent with two deuterium atoms .

- Isotopic Purity Analysis : Quantify deuterium content via elemental analysis or isotope-ratio mass spectrometry (IRMS) .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

Methodological Answer:

- Detection :

- Liquid Chromatography-QTOF-MS : Optimize a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor m/z 155.1 (deuterated form) and compare with non-deuterated 4-ABA (m/z 153.1) for specificity .

- ICP-MS for Isotopic Tracers : If iodine or other co-tracers are used, employ ICP-MS to distinguish deuterium-labeled compounds from background noise .

- Quantification : Use stable isotope dilution analysis (SIDA) with a deuterated internal standard (e.g., 4-Aminobenzoic-2,4,6-D3 acid) to correct for matrix effects .

Q. How should researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to minimize proton-deuterium exchange .

Advanced Research Questions

Q. How does deuteration at positions 2 and 6 influence hydrogen-bonding interactions in crystalline 4-Aminobenzoic acid?

Methodological Answer:

- Crystallographic Analysis : Use single-crystal X-ray diffraction (employing SHELXL for refinement) to compare hydrogen-bond motifs (e.g., R₂²(8) dimer formation) in deuterated vs. non-deuterated crystals. Graph-set analysis can reveal changes in hydrogen-bond strength and geometry .

- Isotope Effect Studies : Measure melting points and solubility differences to assess thermodynamic impacts. Deuteration typically increases melting points by 1–3°C due to stronger D-bonds .

Q. How can conflicting data in deuterium kinetic isotope effect (DKIE) studies be resolved?

Methodological Answer:

- Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) to isolate isotope effects. For example, in decarboxylation reactions, compare rate constants (k_H/k_D) using stopped-flow spectroscopy .

- Data Validation : Cross-reference results with computational models (DFT calculations) to predict DKIE magnitudes. Discrepancies >10% may indicate competing reaction pathways or measurement artifacts .

Q. What strategies optimize synthetic routes for high-purity this compound in multi-step reactions?

Methodological Answer:

- Stepwise Deuterium Incorporation : Use protecting groups (e.g., tert-butoxycarbonyl, BOC) to shield the amino group during deuteration, minimizing side reactions .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane eluent) with recrystallization (ethanol/water) to achieve >98% isotopic and chemical purity .

- Quality Control : Validate each synthetic intermediate via ¹H/²H NMR and IRMS to track deuterium retention .

Q. Tables for Quick Reference

| Property | This compound | Non-Deuterated 4-ABA |

|---|---|---|

| Molecular Weight | 155.13 g/mol | 137.14 g/mol |

| Melting Point | >300°C (decomposes) | 187–189°C |

| Isotopic Purity (Typical) | ≥98% D₂ | N/A |